molecular formula C17H18ClN3O B3867720 N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide

Cat. No.: B3867720
M. Wt: 315.8 g/mol
InChI Key: HLXKAURAUSZBPT-MOSHPQCFSA-N
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Description

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, an ethylideneamino group, and a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation of 4-chloroacetophenone with 2-methylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid

    Solvent: Ethanol or methanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Amines in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

    Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • N-(2-methylanilino)acetamide
  • N-(4-bromophenyl)acetamide

Uniqueness

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide is unique due to the presence of both chlorophenyl and methylanilino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-12-5-3-4-6-16(12)19-11-17(22)21-20-13(2)14-7-9-15(18)10-8-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXKAURAUSZBPT-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(/C)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide
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N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide

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